molecular formula C16H19NO4S B3036139 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide CAS No. 338981-82-1

2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide

Cat. No. B3036139
CAS RN: 338981-82-1
M. Wt: 321.4 g/mol
InChI Key: VVPHENDNFFKBIT-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide (DMMBS) is an organic compound that has been studied for its potential scientific applications. It is a derivative of benzene, and has a sulfur-containing sulfinamide group attached to it. DMMBS has been used in a variety of research studies, including those examining its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthesis of Related Compounds :

    • An efficient synthesis method for related compounds such as (±)-latifine dimethyl ether has been reported, demonstrating the compound's relevance in chemical synthesis processes (Gore & Narasimhan, 1988).
  • Characterization in Analytical Chemistry :

    • The chemical has been identified and quantified in a study involving high-performance liquid chromatography and tandem mass spectrometry in a case of severe intoxication, highlighting its importance in analytical methodologies (Poklis et al., 2014).
  • X-Ray Crystallographic Studies :

    • The compound plays a role in the synthesis of benzophenones from phthalides and has been involved in X-ray crystallographic definition of novel chemical systems (Ahad et al., 1980).
  • Role in Catalysis :

    • Studies have shown its derivatives to be efficient and selective catalysts in alcohol oxidation, signifying its potential in catalytic reactions (Hazra et al., 2015).
  • Hydrogen Bond Studies :

    • Research involving methoxyphenols and dimethoxybenzenes has explored the strength of intermolecular and intramolecular hydrogen bonds, indicating its significance in understanding molecular interactions (Varfolomeev et al., 2010).
  • Synthesis of Novel Photodynamic Therapy Agents :

    • A new zinc phthalocyanine derivative, containing a similar structure, has been synthesized and characterized for its potential in photodynamic therapy applications, suggesting its utility in medical research (Pişkin et al., 2020).
  • Exploration of Structure-Activity Relationships :

    • Studies have been conducted to understand the structure-activity relationships of similar compounds, aiding in the development of new cancer therapeutics (Mun et al., 2012).
  • Photoluminescent Properties :

    • Synthesis and properties of photoluminescent compounds related to the chemical of interest have been explored, highlighting its significance in the development of advanced materials (Lowe & Weder, 2002).

Mechanism of Action

Target of Action

The primary target of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide (DMPB) is the melanin pigmentation process in skin cells . This process involves melanin biosynthesis in the melanosomes of melanocytes at the dermal/epidermal border, followed by the transfer of pigmented melanosomes to keratinocytes in the overlaying epidermis .

Mode of Action

DMPB and its derivatives inhibit melanin pigmentation in cultured Melan-a cells . The structure–activity relationship suggests that the methoxy substituent and the amide connection chain are more effective than the hydroxyl or methyl substituent and the nitrile connection or C–C double bond .

Biochemical Pathways

DMPB affects the melanogenesis process, which is stimulated by ultraviolet (UV) radiation under sunlight . This process involves the oxidative modification of existing melanin biopolymers and the spatial redistribution of existing melanosomes . It also leads to delayed skin tanning due to the up-regulation of melanogenic genes .

Result of Action

The result of DMPB’s action is the inhibition of melanin pigmentation in skin cells . This can potentially be used for the regulation of hyperpigmented disorders, which is a long-standing goal for cosmetic and pharmaceutical applications .

Action Environment

Environmental factors, such as UV radiation, can influence the action, efficacy, and stability of DMPB . UV radiation stimulates skin pigmentation, which DMPB works to inhibit . Therefore, the effectiveness of DMPB can vary depending on the level of UV exposure.

properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-14(20-3)9-10-15(16(11)21-4)22(18)17-12-5-7-13(19-2)8-6-12/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHENDNFFKBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187134
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide

CAS RN

338981-82-1
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338981-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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